molecular formula C8H7N3 B061919 2-(1H-Pyrazol-3-Yl)Pyridine CAS No. 192711-21-0

2-(1H-Pyrazol-3-Yl)Pyridine

Cat. No. B061919
M. Wt: 145.16 g/mol
InChI Key: HKEWOTUTAYJWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06274536B1

Procedure details

8.88 g of 3-(3,5-dichloro-2-pyridyl)-5-trifluoromethyl-[1H]-pyrazole (Example P10) are introduced into 35 ml of N-methylpyrrolidone. After the addition of 13.0 g of potassium carbonate, the mixture is stirred and heated to 55° C. 2.36 ml of methyl iodide in 5.0 ml of N-methylpyrrolidone are then slowly added dropwise. After subsequently stirring for 2 hours, diethyl ether and water are added, the mixture is extracted by shaking and the organic phase is separated off. The separated ethereal phase is washed with brine, dried over sodium sulfate, filtered and concentrated. The crude product is purified by means of flash chromatography (silica gel; eluant: toluene/ethyl acetate 100/1). First of all 3.96 g of the 5-pyridylpyrazole isomer (yield 42%) are isolated in the form of a yellow oil and then 1.96 g of the 3-pyridylpyrazole (yield 21%) are isolated in the form of a yellow solid. The Rf values of the 3- and 5-pyridylpyrazole isomers on silica gel 60 F254 using toluene/ethyl acetate 30/1 as eluant (UV) are:
Name
3-(3,5-dichloro-2-pyridyl)-5-trifluoromethyl-[1H]-pyrazole
Quantity
8.88 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
2.36 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Five
Yield
42%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([C:9]2[CH:13]=[C:12](C(F)(F)F)[NH:11][N:10]=2)=[N:4][CH:5]=[C:6](Cl)[CH:7]=1.C(=O)([O-])[O-].[K+].[K+].CI.C(OCC)C>CN1CCCC1=O.O>[N:4]1[CH:5]=[CH:6][CH:7]=[CH:2][C:3]=1[C:9]1[NH:10][N:11]=[CH:12][CH:13]=1 |f:1.2.3|

Inputs

Step One
Name
3-(3,5-dichloro-2-pyridyl)-5-trifluoromethyl-[1H]-pyrazole
Quantity
8.88 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)Cl)C1=NNC(=C1)C(F)(F)F
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
2.36 mL
Type
reactant
Smiles
CI
Name
Quantity
5 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
35 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After subsequently stirring for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted
STIRRING
Type
STIRRING
Details
by shaking
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
WASH
Type
WASH
Details
The separated ethereal phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by means of flash chromatography (silica gel; eluant: toluene/ethyl acetate 100/1)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=CC=NN1
Measurements
Type Value Analysis
AMOUNT: MASS 3.96 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.